N-(Cyclohex-1-en-1-yl)-4-hydroxy-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(Cyclohex-1-en-1-yl)-4-hydroxy-2H-1,3-benzodioxole-5-carboxamide is an organic compound that features a unique combination of a cyclohexene ring and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohex-1-en-1-yl)-4-hydroxy-2H-1,3-benzodioxole-5-carboxamide typically involves the reaction of cyclohex-1-en-1-ylamine with 4-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohex-1-en-1-yl)-4-hydroxy-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyclohexene ring can be reduced to a cyclohexane ring.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.
Major Products
Oxidation: Formation of cyclohex-1-en-1-yl-4-oxo-2H-1,3-benzodioxole-5-carboxamide.
Reduction: Formation of N-(cyclohexyl)-4-hydroxy-2H-1,3-benzodioxole-5-carboxamide.
Substitution: Formation of N-(cyclohex-1-en-1-yl)-4-chloro-2H-1,3-benzodioxole-5-carboxamide.
Scientific Research Applications
N-(Cyclohex-1-en-1-yl)-4-hydroxy-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(Cyclohex-1-en-1-yl)-4-hydroxy-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the cellular level. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclohex-1-en-1-yl)pyrrolidine
- N-(Cyclohex-1-en-1-yl)morpholine
- Cyclohex-1-en-1-yl(diphenyl)phosphine oxide
Uniqueness
N-(Cyclohex-1-en-1-yl)-4-hydroxy-2H-1,3-benzodioxole-5-carboxamide is unique due to the presence of both a cyclohexene ring and a benzodioxole moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
192210-75-6 |
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Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
N-(cyclohexen-1-yl)-4-hydroxy-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H15NO4/c16-12-10(6-7-11-13(12)19-8-18-11)14(17)15-9-4-2-1-3-5-9/h4,6-7,16H,1-3,5,8H2,(H,15,17) |
InChI Key |
JGQXKXJLLNPBFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)NC(=O)C2=C(C3=C(C=C2)OCO3)O |
Origin of Product |
United States |
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